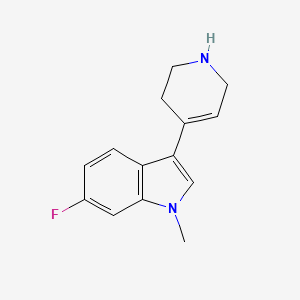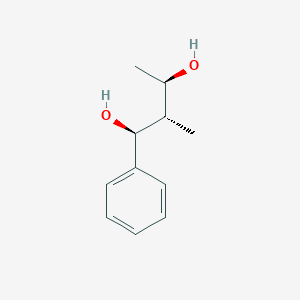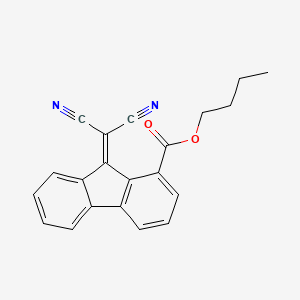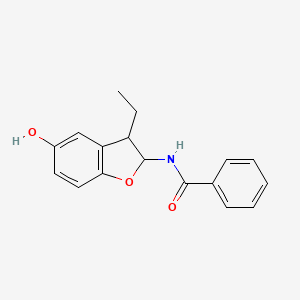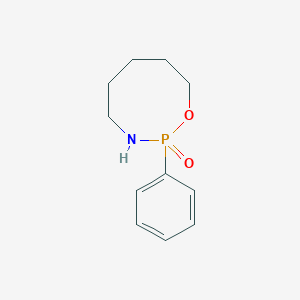![molecular formula C14H20O3Te B14252337 2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane CAS No. 270914-40-4](/img/structure/B14252337.png)
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane is an organotellurium compound characterized by the presence of a tellurium atom bonded to an ethoxyphenyl group and a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane typically involves the reaction of 4-ethoxyphenyltellurium trichloride with ethylene glycol in the presence of a base. The reaction proceeds through the formation of an intermediate tellurium compound, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or elevated temperatures.
Major Products
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of new organotellurium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane involves its interaction with biological molecules through the tellurium atom. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species, which contribute to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethoxy-4-[(4-ethoxyphenyl)tellurinyl]benzene
- 1-Ethoxy-4-[(4-ethoxyphenyl)(diiodo)-lambda(4)-tellanyl]benzene
Uniqueness
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane is unique due to the presence of both a tellurium atom and a dioxane ring in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
270914-40-4 |
|---|---|
Molekularformel |
C14H20O3Te |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
2-[2-(4-ethoxyphenyl)tellanylethyl]-1,3-dioxane |
InChI |
InChI=1S/C14H20O3Te/c1-2-15-12-4-6-13(7-5-12)18-11-8-14-16-9-3-10-17-14/h4-7,14H,2-3,8-11H2,1H3 |
InChI-Schlüssel |
QOOPMDKWDDUMKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)[Te]CCC2OCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
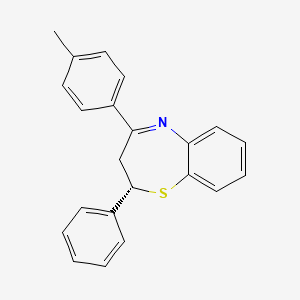
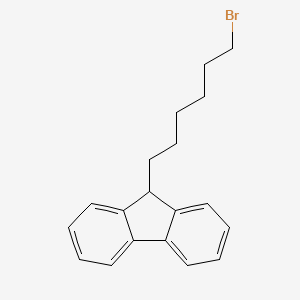
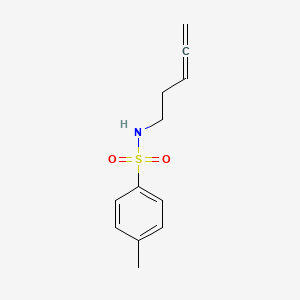
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
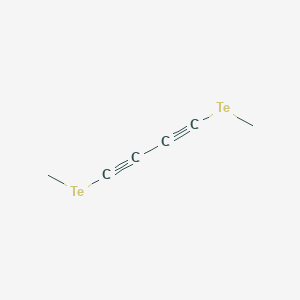
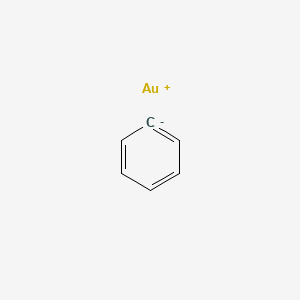
![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
